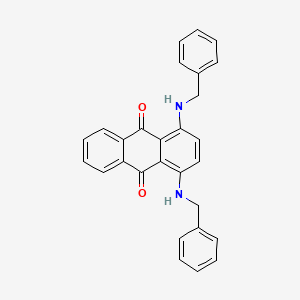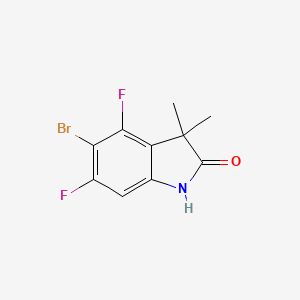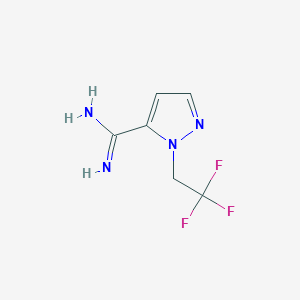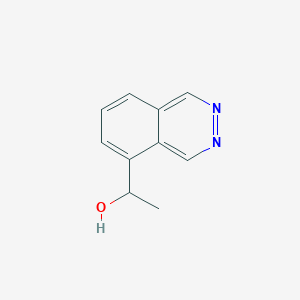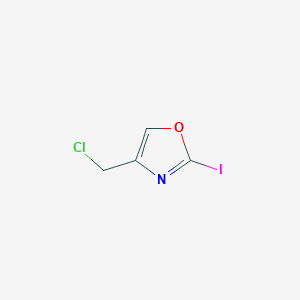
4-(Chloromethyl)-2-iodooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-iodooxazole: is a heterocyclic organic compound that features both chlorine and iodine substituents on an oxazole ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of halogen atoms makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-iodooxazole typically involves the halogenation of oxazole derivatives. One common method is the reaction of 2-iodooxazole with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-iodooxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions like Suzuki-Miyaura or Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of azido or thiol-substituted oxazoles.
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Coupling Reactions: Formation of biaryl or alkyne-substituted oxazoles.
Scientific Research Applications
Chemistry: 4-(Chloromethyl)-2-iodooxazole is used as an intermediate in the synthesis of more complex organic molecules. Its halogen substituents make it a versatile building block for various organic transformations.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-iodooxazole depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is typically the reactive site, where nucleophiles attack and replace the chlorine. In coupling reactions, the iodine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
4-(Chloromethyl)-2-bromooxazole: Similar structure but with a bromine atom instead of iodine.
4-(Chloromethyl)-2-fluorooxazole: Contains a fluorine atom instead of iodine.
4-(Chloromethyl)-2-chlorooxazole: Both substituents are chlorine atoms.
Uniqueness: The presence of both chlorine and iodine in 4-(Chloromethyl)-2-iodooxazole makes it unique compared to its analogs. The iodine atom provides distinct reactivity, especially in coupling reactions, making it a valuable compound for synthetic chemists.
Properties
Molecular Formula |
C4H3ClINO |
|---|---|
Molecular Weight |
243.43 g/mol |
IUPAC Name |
4-(chloromethyl)-2-iodo-1,3-oxazole |
InChI |
InChI=1S/C4H3ClINO/c5-1-3-2-8-4(6)7-3/h2H,1H2 |
InChI Key |
KRRCYLGGXUBOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)I)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


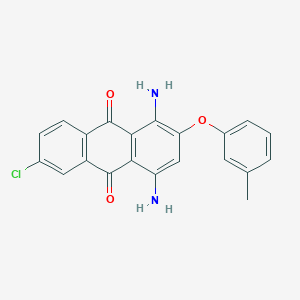
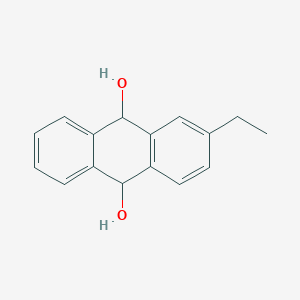
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
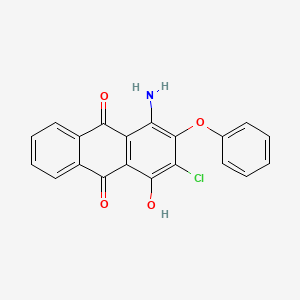

![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
